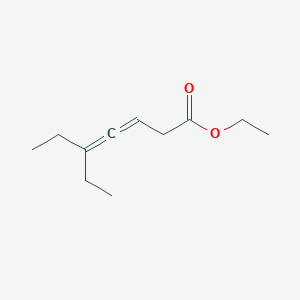
1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- is a chemical compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- typically involves the reaction of isoindole derivatives with phenylpropoxy groups under specific conditions. Common reagents used in the synthesis may include:
- Isoindole-1,3-dione
- 3-Phenylpropyl bromide
- Base (e.g., potassium carbonate)
- Solvent (e.g., dimethylformamide)
The reaction is usually carried out under reflux conditions, and the product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: May be studied for its biological activity and potential therapeutic effects.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar structures but different substituents.
Phthalimide derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-(3-phenylpropoxy)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
160725-45-1 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
2-(3-phenylpropoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c19-16-14-10-4-5-11-15(14)17(20)18(16)21-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2 |
InChI Key |
YYYBTRBXZJAFSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethenamine, 2-(1-[1,1'-biphenyl]-4-yl-1H-tetrazol-5-yl)-N,N-dimethyl-](/img/structure/B14281301.png)

![1-[(2-Ethylhexyl)sulfanyl]-4-methylbenzene](/img/structure/B14281313.png)

![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)


![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)



